3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol
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Overview
Description
3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol is an organic compound that features an amino group, a hydroxyl group, and a methylsulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfonylbenzaldehyde and nitromethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-methylsulfonylbenzaldehyde and nitromethane to form a nitroalcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the hydroxyl group, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Oxo-2-(4-(methylsulfonyl)phenyl)propan-1-ol.
Reduction: 3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-amine.
Substitution: 3-Acetamido-2-(4-(methylsulfonyl)phenyl)propan-1-ol.
Scientific Research Applications
3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX), reducing the production of inflammatory mediators.
Protein-Ligand Interactions: It can bind to specific proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound also contains a methylsulfonyl-substituted phenyl ring and exhibits anti-inflammatory properties.
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Similar in structure but with different substituents on the phenyl ring, leading to different biological activities.
Uniqueness
3-Amino-2-(4-(methylsulfonyl)phenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H15NO3S |
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Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-amino-2-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO3S/c1-15(13,14)10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9,12H,6-7,11H2,1H3 |
InChI Key |
KXFWLCWDHXBKLD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN)CO |
Origin of Product |
United States |
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